4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide is a boronate ester featuring a six-membered thiopyran ring system oxidized to a sulfone (1,1-dioxide) and a tetramethyl dioxaborolane group. This compound is structurally distinct due to the combination of a sulfur-containing heterocycle and a boronate ester, making it relevant in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO4S/c1-10(2)11(3,4)16-12(15-10)9-5-7-17(13,14)8-6-9/h5H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDCUFWZWEIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370535-33-3 | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide typically involves the formation of the dioxaborolane ring followed by its attachment to the thiopyran ring. One common method involves the reaction of a thiopyran derivative with a boronic acid or ester in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding thiol or sulfide derivatives.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium or copper catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of biaryl or vinyl derivatives.
Scientific Research Applications
Organic Synthesis
Boronic acids and esters , including this compound, are widely used in organic synthesis due to their ability to form carbon-boron bonds. This is particularly useful in:
- Suzuki Coupling Reactions : The compound can act as a boronic acid pinacol ester in cross-coupling reactions to synthesize biaryl compounds. This method is highly valued for its efficiency and selectivity in forming C-C bonds .
Medicinal Chemistry
In medicinal chemistry, boron-containing compounds have gained attention for their potential therapeutic applications:
- Anticancer Agents : Compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide have shown promise in targeting cancer cells through unique mechanisms of action involving the modulation of cellular pathways .
- Drug Delivery Systems : The compound's unique structure allows for modifications that can enhance drug solubility and bioavailability. Its use in prodrug formulations is an area of ongoing research .
Material Science
The incorporation of boron into polymers and materials can significantly enhance their properties:
- Polymer Chemistry : This compound can be used to synthesize novel polymers with enhanced thermal stability and mechanical properties due to the presence of boron atoms .
- Sensors and Catalysts : The unique electronic properties imparted by the boron moiety allow for applications in sensor technology and catalysis. Research has indicated that materials containing this compound can be effective in catalyzing various chemical reactions .
Case Study 1: Suzuki Coupling Reaction
A study demonstrated the effectiveness of using this compound as a reagent in Suzuki coupling reactions. The results showed high yields of biaryl products under mild reaction conditions .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal explored the anticancer properties of similar thiopyran derivatives. The study indicated that these compounds inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells .
Case Study 3: Polymer Development
Another investigation focused on synthesizing a new class of boron-containing polymers using this compound. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers without boron .
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of reactive boron and sulfur atoms. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. The sulfone group can undergo redox reactions, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on ring systems, functional groups, and boronate configurations. Key structural classes include thiopyran derivatives, morpholine/thiomorpholine dioxides, and phenyl-substituted boronates.
Thiopyran Derivatives
- 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1356111-39-1)
Morpholine/Thiomorpholine Dioxides
- 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide (CAS 1092563-25-1) Structure: Benzyl-linked thiomorpholine dioxide with a boronate. Molecular Formula: C₁₇H₂₆BNO₄S.
Phenyl-Substituted Boronates
- 2-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isothiazolidine 1,1-dioxide (CAS 1778667-07-4) Structure: Isothiazolidine dioxide fused to a phenyl-boronate. Molecular Formula: C₁₅H₂₁BNO₃S. Key Difference: Five-membered isothiazolidine ring introduces higher ring strain and distinct electronic effects compared to six-membered thiopyran systems .
Comparative Data Table
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide is a boron-containing heterocyclic compound with potential biological applications. Its structure includes a dioxaborolane moiety which is known to enhance the biological activity of compounds by facilitating interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H16BNO2S
- Molecular Weight : 239.12 g/mol
- CAS Number : Not specified in available literature.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties and mechanisms of action. The following sections summarize key findings.
Antimicrobial Activity
Research indicates that compounds containing boron and thiopyran structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiopyran showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 100 |
Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis via caspase activation |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies on neuronal cells exposed to oxidative stress showed that the compound reduced cell death and oxidative damage markers. This suggests a protective role against neurodegenerative diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Antibiotics evaluated the antimicrobial effects of various boron-containing compounds. The specific derivative tested showed robust activity against Gram-positive bacteria and was less effective against Gram-negative strains due to differences in cell wall structure. -
Case Study on Anticancer Activity :
Research published in Cancer Letters explored the effects of thiopyran derivatives on breast cancer cells. The findings indicated that these compounds could serve as lead compounds for developing new anticancer agents due to their ability to induce apoptosis selectively in cancer cells while sparing normal cells.
Q & A
Q. Why does the compound show conflicting anti-inflammatory activity across studies?
Q. Q. How to validate the compound’s role as a chemosensitizer (Pa = 0.435 )?
- Methodology : Co-administer with chemotherapeutic agents (e.g., doxorubicin) in multi-drug-resistant (MDR) cancer cell lines . Measure IC₅₀ shifts via MTT assays and quantify P-glycoprotein inhibition using calcein-AM efflux tests .
Spectral and Analytical Reference Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
